2-Fluoro-4-methyl-5-phenylpyridine

Übersicht

Beschreibung

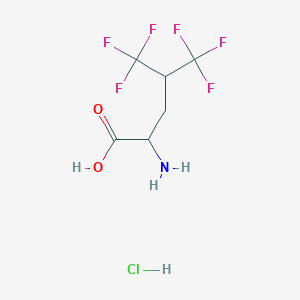

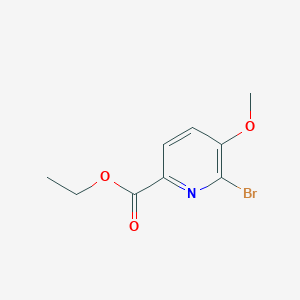

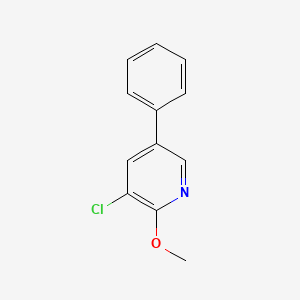

“2-Fluoro-4-methyl-5-phenylpyridine” is a chemical compound with the molecular formula C12H10FN . It is a solid substance and has a molecular weight of 187.22 .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

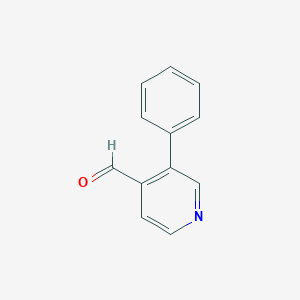

The InChI code for “this compound” is 1S/C12H10FN/c1-9-7-12 (13)14-8-11 (9)10-5-3-2-4-6-10/h2-8H,1H3 . The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.22 , a density of 1.1±0.1 g/cm3, and a boiling point of 288.9±35.0 °C at 760 mmHg . The compound is a solid substance and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways and Chemical Transformations

A novel synthetic pathway was developed for producing 4-fluoropyridines, including structures related to 2-fluoro-4-methyl-5-phenylpyridine, through a series of chemical transformations including Ireland-Claisen and aza-Cope rearrangements. This method allows for the synthesis of pyridines with aryl substituents, offering a versatile approach for generating fluorinated pyridine derivatives with potential applications in medicinal chemistry and material science (Wittmann et al., 2006).

Application in Cognitive Enhancers

2-Fluoro-4-methylpyridine, a closely related compound, was efficiently functionalized to produce a novel alkylating agent. This compound was used for the bisalkylation of anthrone to prepare cognition enhancer drug candidates, demonstrating the potential of fluoro-substituted pyridines in the development of therapeutic agents (Pesti et al., 2000).

Photophysical Properties for Material Science

The synthesis and characterization of blue phosphorescent emitting materials based on 2-(fluoro substituted phenyl)-4-methylpyridine ligands have been reported. These materials show promising applications in the field of optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their bright blue-to-green luminescence and tunable emission properties (Xu et al., 2009).

Herbicidal Activity

A study on the synthesis of 2-cyano-3-methylthio-3-substituted methylaminoacrylates, involving 2-fluoro-5-aminomethylpyridine as an important intermediate, demonstrated high herbicidal activity in postemergence treatment. This highlights the potential of fluoro-substituted pyridines in the development of new agrochemicals with improved efficacy (Gao et al., 2006).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on ruthenium(II) complexes incorporating multi-substituted phenol units, including fluoro-substituted pyridines, has been reported. These chemosensors exhibit selective and sensitive detection of metal ions, such as Co(II), demonstrating the utility of fluoro-substituted pyridines in environmental monitoring and analytical chemistry (Li et al., 2006).

Safety and Hazards

The safety information for “2-Fluoro-4-methyl-5-phenylpyridine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, suggesting measures to prevent exposure and handle potential exposure .

Wirkmechanismus

Mode of Action

Pyridines, in general, are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, disrupting membrane integrity, or acting as inhibitors or activators of certain biochemical processes . The exact mode of action for this compound would depend on its specific targets, which are currently unknown .

Biochemical Pathways

Pyridines are known to be involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and ion channel regulation . The specific pathways affected by this compound would depend on its specific targets .

Pharmacokinetics

It is known that the compound has a molecular weight of 18721, which suggests that it may have good bioavailability .

Result of Action

Based on its structural similarity to other pyridines, it may have a range of potential effects, including modulation of receptor activity, alteration of enzyme function, or disruption of membrane integrity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-5-phenylpyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPCYFFWBWWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid](/img/structure/B3222629.png)